CP-10 (Calprotectin/S100A8/A9): A Comprehensive Technical Guide on its Discovery, History, and Core Scientific Data
CP-10 (Calprotectin/S100A8/A9): A Comprehensive Technical Guide on its Discovery, History, and Core Scientific Data
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the protein complex CP-10, more commonly known as Calprotectin (a heterodimer of S100A8 and S100A9). It details the history of its discovery, its biophysical and structural properties, tissue expression patterns, and its role as a significant biomarker in various inflammatory diseases. This document includes detailed methodologies for key experimental protocols, quantitative data presented in structured tables, and visualizations of its primary signaling pathways to serve as a resource for researchers, scientists, and professionals in drug development.
Discovery and History
The protein complex now known as Calprotectin was first identified in the 1980s.[1][2] It was independently discovered in various inflammatory conditions and was later characterized as a heterodimer of two calcium-binding proteins, S100A8 and S100A9. The name "calprotectin" was coined to reflect its calcium-binding properties and its observed antimicrobial (specifically antimycotic) activity against Candida albicans.[1] Early research identified this complex as the "L1 protein" in granulocytes.[3] These initial studies laid the groundwork for understanding its abundance in the cytosol of neutrophils, where it can constitute up to 60% of the soluble protein content.[4][5]
The clinical significance of calprotectin as a biomarker began to emerge with the development of assays to measure its concentration in bodily fluids. Fecal calprotectin, in particular, gained prominence as a non-invasive marker for intestinal inflammation, capable of distinguishing between inflammatory bowel diseases (IBD) and non-inflammatory conditions like irritable bowel syndrome (IBS).[1][6] Over the years, research has expanded to investigate the role of circulating calprotectin in a variety of other inflammatory and autoimmune disorders, including rheumatoid arthritis and cystic fibrosis.
Biophysical and Structural Properties
CP-10, or Calprotectin, is a heterodimeric complex formed from two protein monomers: S100A8 and S100A9. These are members of the S100 family of calcium-binding proteins. The formation of the S100A8/S100A9 heterodimer is the preferential state, though homodimers can also exist.[5] In the presence of calcium, the heterodimers can further associate to form heterotetramers.[5] The binding of calcium induces a conformational change that is crucial for many of its biological functions, including its interaction with receptors and its antimicrobial activity through the sequestration of divalent metal ions like zinc and manganese.[5]
| Property | S100A8 (Monomer) | S100A9 (Monomer) | Calprotectin (S100A8/S100A9 Heterodimer) |
| Molecular Weight (Da) | ~10,835 | ~13,242 | ~24,000 |
| Isoelectric Point (pI) | ~6.4 | ~6.2 | 6.2 - 6.4 |
| Structure | EF-hand calcium-binding domains | EF-hand calcium-binding domains | Heterodimer, forms heterotetramers in the presence of Ca2+ |
Note: The isoelectric points are for the canine homologs, which are expected to be similar to human counterparts.[7]
Tissue and Cellular Expression
Calprotectin is predominantly expressed in cells of the myeloid lineage. Its expression is highest in neutrophils, where it is a major cytosolic protein.[4][8] It is also found in monocytes, macrophages, and early-stage dendritic cells.[1] While constitutively expressed in these immune cells, its expression can be induced in other cell types, such as keratinocytes and some epithelial cells, particularly in response to inflammatory stimuli.
| Tissue/Cell Type | Expression Level | Notes |
| Neutrophils | Very High | Constitutes up to 60% of the soluble cytosolic protein content.[4][5] |
| Monocytes | High | Constitutively expressed.[1] |
| Macrophages | High | Expression is prominent in activated macrophages.[1] |
| Keratinocytes | Inducible | Expression can be induced by inflammatory signals.[1] |
| Squamous Mucosal Epithelium | Inducible | Expression can be induced during inflammation.[1] |
Clinical Significance and Quantitative Data
Calprotectin has emerged as a valuable biomarker for a range of inflammatory conditions. Its stability in feces makes it an excellent non-invasive marker of gut inflammation.[6] Serum and plasma levels are also indicative of systemic inflammation.
| Condition | Sample Type | Typical Concentration Range (Healthy) | Typical Concentration Range (Active Disease) |
| Inflammatory Bowel Disease | Fecal | < 50 µg/g | > 250 µg/g (often much higher)[9] |
| Rheumatoid Arthritis | Serum | 0.1 - 1.6 µg/mL | Significantly elevated, correlates with disease activity[10] |
Fecal Calprotectin in IBD:
-
Normal: < 50 µg/g. This level suggests no significant intestinal inflammation.[9]
-
Borderline: 50 - 250 µg/g. This range is considered a grey area and may indicate mild inflammation from various causes, warranting further investigation or repeat testing.[9]
-
High: > 250 µg/g. This strongly indicates significant intestinal inflammation and is highly suggestive of IBD.[9]
Key Signaling Pathways
Extracellular calprotectin functions as a Damage-Associated Molecular Pattern (DAMP) molecule, exerting its pro-inflammatory effects primarily through two key receptors: Toll-like Receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE).
TLR4 Signaling Pathway
Activation of TLR4 by S100A8/S100A9 initiates a downstream signaling cascade that is central to the inflammatory response. This pathway involves the recruitment of adaptor proteins and the activation of key transcription factors.
RAGE Signaling Pathway
The interaction of S100A8/S100A9 with RAGE also triggers pro-inflammatory signaling, with significant overlap with the TLR4 pathway, particularly in the activation of MAP kinases and NF-κB.
Experimental Protocols
Purification of Native Calprotectin from Human Neutrophils
This protocol describes a general workflow for the purification of calprotectin from peripheral blood neutrophils.
Methodology:
-
Neutrophil Isolation: Isolate neutrophils from whole blood using methods such as dextran sedimentation followed by density gradient centrifugation (e.g., Ficoll-Paque).[7][11]
-
Cell Lysis and Extraction: Resuspend the isolated neutrophils in a suitable buffer. Lyse the cells to release cytosolic proteins through methods like repeated freeze-thaw cycles and sonication.[7]
-
Clarification: Centrifuge the lysate at high speed (e.g., 10,000 x g) to pellet cell debris. Collect the supernatant containing the cytosolic proteins.[12]
-
Ion-Exchange Chromatography: Apply the supernatant to a series of ion-exchange columns (e.g., anion and cation exchange) to separate calprotectin from other proteins based on charge.[7][8][11]
-
Dialysis and Concentration: Dialyze the purified fractions against a storage buffer and concentrate the protein.
-
Purity Assessment: Analyze the purity of the final product using SDS-PAGE, which should show two bands corresponding to S100A8 and S100A9, and size-exclusion chromatography.[8]
Quantification of Calprotectin by Sandwich ELISA
This protocol outlines the general steps for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify calprotectin in biological samples.
Methodology:
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for the calprotectin complex.
-
Blocking: Block the remaining protein-binding sites on the wells to prevent non-specific binding.
-
Sample and Standard Incubation: Add prepared standards and samples (e.g., diluted serum or fecal extracts) to the wells and incubate to allow calprotectin to bind to the capture antibody.
-
Washing: Wash the plate to remove unbound substances.
-
Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the calprotectin molecule.
-
Enzyme Conjugate: Add an enzyme conjugate (e.g., Streptavidin-Horseradish Peroxidase) that will bind to the biotinylated detection antibody.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) that will be converted by the enzyme to produce a colored product.
-
Reaction Termination and Measurement: Stop the reaction with a stop solution and measure the absorbance at a specific wavelength (typically 450 nm). The intensity of the color is proportional to the amount of calprotectin in the sample. A standard curve is used to determine the concentration in the unknown samples.[13]
Conclusion
CP-10 (Calprotectin) has evolved from its initial discovery as a neutrophil-abundant protein to a cornerstone biomarker in the management of inflammatory diseases, particularly IBD. Its well-defined biophysical properties, specific expression pattern, and critical role in inflammatory signaling pathways make it a subject of ongoing research and a target for potential therapeutic intervention. This guide provides a foundational technical overview to support further investigation and application of this important protein complex in both research and clinical settings.
References
- 1. Calprotectin: from biomarker to biological function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. calprotectin-from-biomarker-to-biological-function - Ask this paper | Bohrium [bohrium.com]
- 3. calprotectin.co.uk [calprotectin.co.uk]
- 4. Fecal calprotectin in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calprotectin - Wikipedia [en.wikipedia.org]
- 6. Calprotectin: from biomarker to biological function | Gut [gut.bmj.com]
- 7. Purification and partial characterization of canine calprotectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extraction, isolation, and concentration of calprotectin antigen (S100A8/S100A9) from granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fecal Calprotectin Levels in Crohn’s and Colitis: 7 Facts To Know | MyCrohnsAndColitisTeam [mycrohnsandcolitisteam.com]
- 10. Serum calprotectin: a promising biomarker in rheumatoid arthritis and axial spondyloarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation, purification and anti-bacterial property of calprotectin from bovine neutrophil [jvr.ut.ac.ir]
- 12. ortoalresa.com [ortoalresa.com]
- 13. assets.exkitstore.com [assets.exkitstore.com]
